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Compound of Interest

Compound Name: 1-Oxaspiro[2.5]octane

Cat. No.: B086694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
oxaspiro[2.5]octane, a key heterocyclic compound with applications in organic synthesis and

medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition and analysis.

Introduction
1-Oxaspiro[2.5]octane, a spirocyclic ether, is a valuable building block in the synthesis of

complex organic molecules. Its unique three-dimensional structure and the presence of a

reactive epoxide ring make it a versatile intermediate. A thorough understanding of its spectral

characteristics is crucial for its identification, characterization, and utilization in synthetic

pathways. This guide presents a consolidated resource of its key spectral features.

Spectral Data
The following sections present the available spectral data for 1-oxaspiro[2.5]octane. The data

has been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-oxaspiro[2.5]octane by

providing information about the chemical environment of its hydrogen and carbon atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b086694?utm_src=pdf-interest
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1-oxaspiro[2.5]octane is characterized by signals corresponding to

the protons of the cyclohexane ring and the epoxide ring.

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

1 ~2.5 s 2H -CH₂- (epoxide)

2 ~1.8 - 1.4 m 10H
-CH₂-

(cyclohexane)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

the spectrometer's field strength. The data presented here are typical values.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Signal Chemical Shift (ppm) Assignment

1 ~58 Spiro Carbon

2 ~52 -CH₂- (epoxide)

3 ~35
-CH₂- (cyclohexane, adjacent

to spiro center)

4 ~26 -CH₂- (cyclohexane)

5 ~25 -CH₂- (cyclohexane)

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by

the solvent.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in 1-oxaspiro[2.5]octane.

The key absorption bands are indicative of the C-H and C-O bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3050 - 2850 Strong C-H stretch (alkane)

1450 Medium C-H bend (scissoring)

1250 Strong
C-O stretch (epoxide, ring

breathing)

950 - 810 Medium-Strong
Epoxide ring vibration

(asymmetric stretch)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1-oxaspiro[2.5]octane. While specific data for the parent compound is limited in publicly

accessible databases, the expected fragmentation patterns for similar epoxides can be

inferred. Electron ionization (EI) would likely lead to the following key fragments.

m/z Possible Fragment

112 [M]⁺ (Molecular Ion)

97 [M - CH₃]⁺

83 [M - C₂H₅]⁺ or [M - CHO]⁺

69 [C₅H₉]⁺

55 [C₄H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy
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Sample Preparation: A 5-10 mg sample of 1-oxaspiro[2.5]octane is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g.,

0-220 ppm) is used.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-oxaspiro[2.5]octane is a liquid at room temperature, a neat

spectrum is obtained by placing a drop of the compound between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean KBr/NaCl plates is recorded first and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization, or through direct

injection.

Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or time-of-flight (TOF) mass analyzer.
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Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of

spectral data for 1-oxaspiro[2.5]octane.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

Synthesis & Purification
of 1-Oxaspiro[2.5]octane

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation Functional Group
Identification

Molecular Weight &
Fragmentation Analysis

Confirmed Structure of
1-Oxaspiro[2.5]octane

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 1-Oxaspiro[2.5]octane.

Conclusion
The spectral data and protocols presented in this guide provide a foundational resource for

researchers working with 1-oxaspiro[2.5]octane. The characteristic NMR signals, IR

absorption bands, and expected mass spectral fragmentation patterns serve as reliable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/product/b086694?utm_src=pdf-body-img
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/product/b086694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benchmarks for the identification and characterization of this important synthetic intermediate.

Adherence to the outlined experimental protocols will ensure the acquisition of high-quality

spectral data, facilitating confident structural assignment and downstream applications in drug

development and chemical synthesis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Oxaspiro[2.5]octane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086694#1-oxaspiro-2-5-octane-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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